

In-Depth Technical Guide: Osimertinib, a Third-Generation EGFR Inhibitor

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Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Furthermore, Osimertinib shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation inhibitors.[1][4] This guide provides a detailed overview of the chemical synthesis, structure, mechanism of action, and key experimental data for Osimertinib, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[5] The molecule possesses a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR.[6]

Table 1: Chemical and Physical Properties of Osimertinib



Property	Value	Reference
Molecular Formula	C28H33N7O2	[5][7]
Molar Mass	499.619 g·mol ⁻¹	[5]
CAS Number	1421373-65-0	[7]
IUPAC Name	N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide	[7]
Synonyms	AZD9291, Mereletinib	[7]

Synthesis of Osimertinib

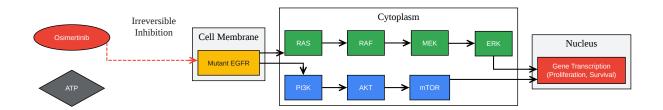
Several synthetic routes for Osimertinib have been reported. A common approach involves the coupling of a substituted pyrimidine core with a functionalized aniline moiety. The key steps generally include the synthesis of the N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine intermediate followed by the acylation with acryloyl chloride to introduce the reactive acrylamide warhead. More recent synthetic methodologies have focused on improving efficiency, reducing costs, and enhancing environmental friendliness by minimizing purification steps and shortening reaction times.[8]

Mechanism of Action and Signaling Pathways

Osimertinib functions as an irreversible inhibitor of mutant EGFR. It covalently binds to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This irreversible binding blocks the autophosphorylation of the receptor and subsequently inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[6] The primary signaling cascades affected by Osimertinib are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[3][9]

EGFR Signaling Pathway Inhibition by Osimertinib





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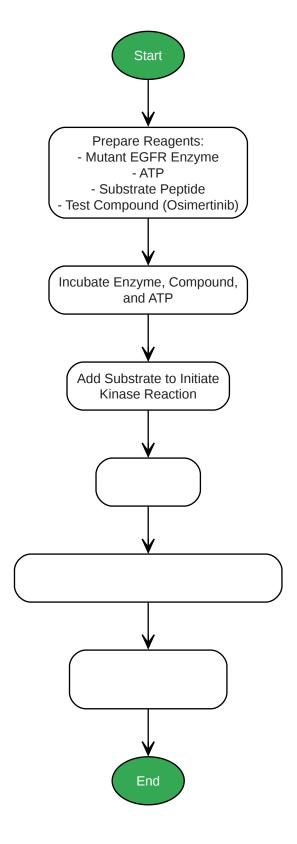
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental ProtocolsIn Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Osimertinib is through a kinase inhibition assay.

Experimental Workflow:





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Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.



Methodology:

- Recombinant mutant EGFR kinase is incubated with varying concentrations of Osimertinib in a buffer solution.
- The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is
 often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as
 an indicator of kinase activity.
- The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.[10]

Cell Proliferation Assay

To assess the anti-proliferative activity of Osimertinib on cancer cell lines, a cell-based assay is employed.

Methodology:

- Cancer cell lines harboring specific EGFR mutations (e.g., H1975 for L858R/T790M) are seeded in 96- or 384-well plates.[10]
- After allowing the cells to adhere, they are treated with a serial dilution of Osimertinib.
- The cells are incubated for a period of 72 hours.
- Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels
 as an indicator of metabolically active cells.
- The IC₅₀ value, representing the concentration of Osimertinib that inhibits cell growth by 50%, is determined.

Quantitative Biological Data



Osimertinib demonstrates high potency against EGFR sensitizing and resistance mutations while sparing wild-type EGFR.

Table 2: In Vitro Inhibitory Activity of Osimertinib

Target	IC50 (nM)	Cell Line	Reference
EGFR (Exon 19 deletion)	12.92	LoVo	[10]
EGFR (L858R/T790M)	11.44	LoVo	[10]
EGFR (Wild-Type)	493.8	LoVo	[10]
EGFR (L858R/T790M)	<15	H1975, PC-9VanR	[1]
EGFR (Wild-Type)	480 - 1865	-	[1]

Table 3: Pharmacokinetic Parameters of Osimertinib in Rats (Oral Administration of 4.5 mg/kg)

Parameter	Value	Unit	Reference
T _{max}	4.57 ± 1.81	h	[11]
Cmax	134.3 ± 37.1	ng/mL	[11]
AUC _{0-t}	2108.9 ± 527.3	h <i>ng/mL</i>	[11]
AUC ₀ –∞	2315.6 ± 603.8	hng/mL	[11]
t1/2	8.23 ± 2.65	h	[11]

Conclusion

Osimertinib is a highly effective and selective third-generation EGFR inhibitor that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer, particularly those with the T790M resistance mutation. Its mechanism of action, involving the irreversible inhibition of key downstream signaling pathways, and its favorable pharmacokinetic profile



contribute to its clinical efficacy. The detailed synthetic and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery and development.

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